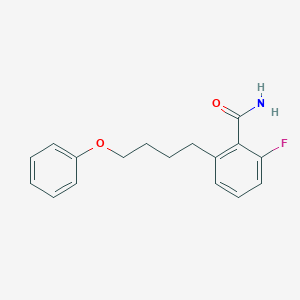

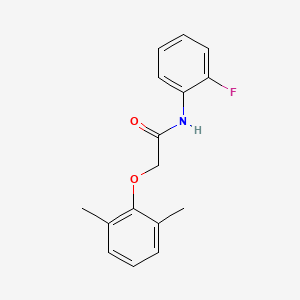

2-fluoro-6-(4-phenoxybutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-fluoro-6-(4-phenoxybutyl)benzamide belongs to the class of organic compounds known for their varied biological activities and applications in material science. While specific introductory details on this compound are scarce, fluoro-benzamide derivatives are generally known for their relevance in pharmaceutical and material applications due to the unique properties imparted by the fluorine atom and the phenoxybutyl side chain.

Synthesis Analysis

The synthesis of fluoro-benzamide compounds involves several steps including amide bond formation, fluorination, and the introduction of phenoxybutyl groups. The process might involve intermediate compounds such as fluorinated benzoyl chlorides and phenoxybutylamines. Although specific synthesis pathways for this compound are not directly available, similar compounds have been synthesized through methods involving aromatic nucleophilic substitution and amidation reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core with various substituents influencing its physical and chemical properties. Fluorination affects the electron distribution within the molecule, potentially enhancing its biological activity and membrane permeability. The 4-phenoxybutyl side chain likely contributes to the lipophilicity and binding interactions of the compound.

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, halogenation, and nucleophilic substitution, depending on the nature of the substituents and reaction conditions. The fluoro group in this compound could enhance its reactivity towards nucleophilic substitution. However, specific reactions for this compound are not detailed in the available literature.

Physical Properties Analysis

The physical properties of fluoro-benzamide derivatives such as melting point, boiling point, and solubility are significantly influenced by the nature of their substituents. Fluorinated compounds generally exhibit increased stability and lower reactivity compared to their non-fluorinated counterparts. They might also show varied solubility in organic solvents due to the fluorine atom's effect.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The electron-withdrawing fluorine atom can affect the compound's acid-base properties and its interactions with biological targets. However, detailed chemical property analysis specific to this compound requires further research.

For more specific information or detailed chemical analysis, access to specialized chemical databases or further experimental studies would be necessary. However, the mentioned references provide a starting point for understanding the characteristics of similar fluoro-benzamide compounds.

References

- Xie, K., Liu, J., Zhou, H., Zhang, S., He, M., & Yang, S. (2001). Soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides. Polymer, 42, 7267-7274. Polymer.

- Priya, B., Basappa, Swamy, S., & Rangappa, K. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry, 13(7), 2623-8. Bioorganic & Medicinal Chemistry.

- Dey, D., Shruti, I., Chopra, D., & Mohan, T. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 77, 277-281. Acta Crystallographica Section E.

- Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111-5124. The Journal of Organic Chemistry.

Safety and Hazards

While specific safety and hazard information for 2-fluoro-6-(4-phenoxybutyl)benzamide is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

Propiedades

IUPAC Name |

2-fluoro-6-(4-phenoxybutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c18-15-11-6-8-13(16(15)17(19)20)7-4-5-12-21-14-9-2-1-3-10-14/h1-3,6,8-11H,4-5,7,12H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPARFKIFJJYYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC2=C(C(=CC=C2)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)